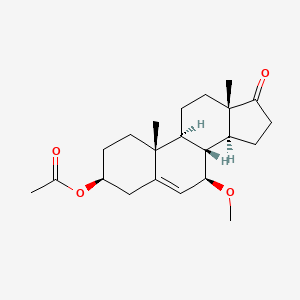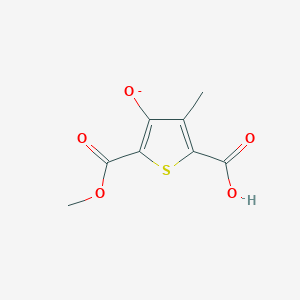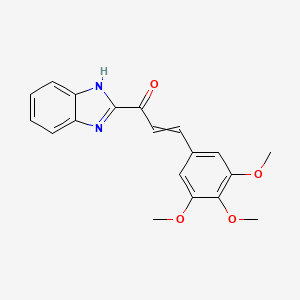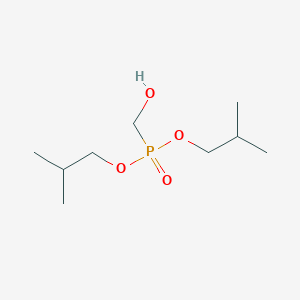
(3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate is a synthetic steroidal compound derived from androstane It is characterized by the presence of a methoxy group at the 7th position, an oxo group at the 17th position, and an acetate ester at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate typically involves multi-step organic reactions. One common method starts with the precursor androst-5-en-3beta-ol-17-one. The methoxy group is introduced at the 7th position through a methylation reaction using a suitable methylating agent under controlled conditions. The oxo group at the 17th position is introduced via oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Jones reagent. Finally, the acetate ester is formed by reacting the hydroxyl group at the 3rd position with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo group at the 17th position to a hydroxyl group.
Substitution: The methoxy group at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction can produce hydroxylated derivatives.
Aplicaciones Científicas De Investigación
(3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other steroidal compounds and studying reaction mechanisms.
Biology: The compound is used in research to understand steroid metabolism and its effects on biological systems.
Medicine: It has potential therapeutic applications in treating hormonal imbalances and certain cancers.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate involves its interaction with steroid receptors in the body. The compound binds to androgen receptors, modulating their activity and influencing gene expression. This interaction affects various physiological processes, including cell growth, differentiation, and metabolism. The molecular pathways involved include the activation of specific transcription factors and the regulation of target gene expression.
Comparación Con Compuestos Similares
Similar Compounds
(3beta)-3-Hydroxyandrost-5-en-17-one: A precursor in the synthesis of (3beta)-7-Methoxy-17-oxoandrost-5-en-3-yl acetate.
7-Keto-DHEA: Another steroidal compound with a similar structure but different functional groups.
Epiandrosterone: A naturally occurring steroid with structural similarities.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group at the 7th position and the acetate ester at the 3rd position differentiates it from other similar compounds and influences its reactivity and interactions with biological targets.
Propiedades
Número CAS |
37976-91-3 |
|---|---|
Fórmula molecular |
C22H32O4 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
[(3S,7R,8R,9S,10R,13S,14S)-7-methoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C22H32O4/c1-13(23)26-15-7-9-21(2)14(11-15)12-18(25-4)20-16-5-6-19(24)22(16,3)10-8-17(20)21/h12,15-18,20H,5-11H2,1-4H3/t15-,16-,17-,18-,20-,21-,22-/m0/s1 |
Clave InChI |
NXXCHHXULKQJRB-OIELIUQCSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C=C2C1)OC)CCC4=O)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)OC)CCC4=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)-](/img/structure/B14663326.png)







![(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine](/img/structure/B14663375.png)

![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)

![Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane](/img/structure/B14663392.png)

